2-Bromo-6-chloro-4-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAJEKEHSHSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849475 | |
| Record name | 2-Bromo-6-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-42-1 | |
| Record name | 2-Bromo-6-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-6-CHLORO-4-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance Within Halogenated and Nitrated Pyridine Chemistry
Halogenated and nitrated pyridines are a class of compounds of immense importance in industrial and academic research. The pyridine (B92270) ring, being electron-deficient, presents challenges for electrophilic substitution reactions like halogenation and nitration, often requiring harsh conditions. youtube.comscribd.com The presence of both bromine and chlorine atoms, along with a nitro group, on the pyridine scaffold of 2-bromo-6-chloro-4-nitropyridine imparts a distinct reactivity profile.
The electron-withdrawing nature of the nitro group and the halogen atoms further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. This characteristic is pivotal in synthetic strategies where sequential and selective replacement of the leaving groups (halogens) is desired. The position of the nitro group at C4 and the halogens at C2 and C6 creates a specific electronic environment that directs the regioselectivity of subsequent chemical transformations. nih.gov
The synthesis of such polysubstituted pyridines can be challenging. Direct nitration of pyridines often leads to a mixture of products and requires forcing conditions. ntnu.no However, methods have been developed for the selective nitration of pre-halogenated pyridines. For instance, chlorinated pyridines can be nitrated using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com The presence of halogens can also influence the regioselectivity of the nitration process. iust.ac.ir
Overview of the Structural Motif and Its Strategic Importance in Organic Synthesis
Direct Functionalization Approaches
Direct functionalization methods aim to introduce the bromo, chloro, and nitro groups onto a pyridine ring in a controlled manner. This often involves the careful selection of reagents and reaction conditions to achieve the desired regiochemistry.
A common route to this compound involves the nitration of a dihalogenated pyridine precursor, such as 2-bromo-6-chloropyridine. The successful synthesis hinges on the regioselective introduction of the nitro group at the C4 position. This is typically achieved using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong electron-withdrawing nature of the halogen atoms at the C2 and C6 positions deactivates the pyridine ring towards electrophilic substitution, but directs the incoming nitro group to the C3 or C4 position. The steric hindrance at the positions adjacent to the halogens often favors nitration at the C4 position.
For instance, the nitration of 2-bromo-3-chloropyridine (B1276723) with concentrated sulfuric and nitric acids at a controlled temperature of 0–5°C selectively yields 2-bromo-3-chloro-5-nitropyridine. This demonstrates the directing effect of the existing halogens and the importance of low temperatures to control the reaction. Similarly, nitrating 2-bromo-3-ethoxypyridine (B1278560) with fuming nitric acid and concentrated sulfuric acid at 55°C results in the formation of 2-bromo-3-ethoxy-6-nitropyridine (B149793) in a 57% yield.
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-Bromo-3-chloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 0–5°C | 2-Bromo-3-chloro-5-nitropyridine | Not specified |
| 2-Bromo-3-ethoxypyridine | Fuming HNO₃, Conc. H₂SO₄ | 55°C | 2-Bromo-3-ethoxy-6-nitropyridine | 57% |
This table summarizes the regioselective nitration of halogenated pyridines.
An alternative direct approach involves the halogenation of a pre-existing nitropyridine. For example, the bromination and chlorination of 4-nitropyridine (B72724) or its derivatives can be employed. However, the electron-withdrawing nitro group deactivates the pyridine ring, making electrophilic halogenation challenging. Often, this requires harsh reaction conditions or the use of a more reactive pyridine-N-oxide derivative. The nitration of pyridine-N-oxide followed by halogenation is a viable pathway. researchgate.net
The direct bromination of 4-pyridone, a tautomer of 4-hydroxypyridine, has been studied in aqueous media. cdnsciencepub.com The reaction is sensitive to pH, and at certain pH levels, the monobrominated product can be more reactive towards further bromination, leading to disubstituted products. cdnsciencepub.com This highlights the complexities of controlling regioselectivity in direct halogenation.
Multistep Synthetic Routes from Readily Available Pyridine Derivatives
Multistep syntheses offer greater control over the introduction of each functional group, often leading to higher yields and purities of the final product.
A common and effective strategy involves a stepwise approach where the pyridine ring is first halogenated and then nitrated. For example, 2,6-dibromopyridine (B144722) can be synthesized from 2-aminopyridine (B139424) via a diazotization reaction in the presence of hydrobromic acid and bromine. google.com Subsequently, one of the bromine atoms can be selectively replaced by a chloro group, followed by nitration at the C4 position.
Another example is the synthesis of 2-bromo-6-chloropyridine from 2,6-dibromopyridine. chemicalbook.com This can be achieved by reacting 2,6-dibromopyridine with n-butyllithium followed by a chlorine source like 1,1,2-trichloro-1,2,2-trifluoroethane, yielding 2-bromo-6-chloropyridine in 85% yield. chemicalbook.com This intermediate can then be nitrated as described in section 2.1.1.
| Precursor | Reaction Sequence | Intermediate | Final Product |
| 2-Aminopyridine | Diazotization with HBr/Br₂ | 2,6-Dibromopyridine | This compound |
| 2,6-Dibromopyridine | 1. n-BuLi 2. CCl₂FCClF₂ | 2-Bromo-6-chloropyridine | This compound |
This table illustrates sequential halogenation and nitration protocols.
This approach utilizes pyridine rings that already possess some of the required functional groups or groups that can be readily converted into them. A notable example is the synthesis starting from 4-nitropyridine-N-oxide. The nitro group in this compound can be readily displaced by nucleophiles like bromide and chloride ions. researchgate.net The resulting halogenated pyridine-N-oxides can then be deoxygenated to the corresponding pyridine derivatives. This method provides an excellent route for preparing various 4-substituted pyridines. researchgate.net
A patent describes a one-step method for preparing halogenated-4-nitropyridine-N-oxides by merging the oxidation and nitration steps. google.com This process uses catalysts like acetic anhydride (B1165640), concentrated sulfuric acid, and maleic anhydride for the oxidation-nitration reaction, followed by neutralization to obtain the product. google.com
Optimization of Reaction Conditions and Yield Enhancement in Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the ratio of reagents.
For nitration reactions, maintaining a low temperature (typically 0–5°C) is essential to minimize the formation of byproducts and prevent over-nitration. The ratio of nitric acid to sulfuric acid can also significantly influence the regioselectivity and efficiency of the reaction. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time.
In the synthesis of 2-bromo-3-chloro-5-nitropyridine, a 3:1 ratio of H₂SO₄ to HNO₃ is reported to maximize the introduction of the nitro group at the desired position, with a typical reaction time of 4–6 hours. Purification of the final product is often achieved through recrystallization from solvents like ethanol (B145695)/water or by column chromatography.
| Reaction | Key Optimization Parameters | Effect on Synthesis |
| Nitration | Temperature (0–5°C), Acid Ratio (e.g., 3:1 H₂SO₄:HNO₃), Reaction Time (4-6 hours) | Minimizes side reactions, controls regioselectivity, ensures complete conversion. |
| Halogenation | pH control, choice of halogenating agent (e.g., NBS) | Prevents formation of di-substituted products, achieves desired regioselectivity. cdnsciencepub.com |
| Purification | Recrystallization, Column Chromatography | Achieves high purity of the final product. |
This table highlights key parameters for optimizing the synthesis of halogenated nitropyridines.
Solvent Effects in Synthetic Pathways
The choice of solvent plays a pivotal role in the synthesis of halogenated nitropyridines, influencing reaction rates and product yields. In the synthesis of related nitropyridine derivatives, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed, particularly in nucleophilic substitution reactions. google.com For instance, the reaction of 2-bromo-6-nitropyridine (B1270065) with nucleophiles is effectively carried out in DMSO.
The nitration of pyridines can be performed using dinitrogen pentoxide in an organic solvent like dichloromethane (B109758) or nitromethane, followed by treatment with a solution of sodium bisulfite. ntnu.no The solvent's ability to dissolve reactants and stabilize intermediates is crucial for the reaction's success. For example, in the synthesis of 2-bromo-6-chloro-4-methylpyridine, an inert solvent such as dichloromethane or chloroform (B151607) is typically used during bromination.
Table 1: Solvent Effects on Nitropyridine Synthesis
| Solvent | Reaction Type | Observation |
|---|---|---|
| Dichloromethane | Nitration | Effective for the reaction of dinitrogen pentoxide with pyridines. ntnu.no |
| N,N-Dimethylformamide (DMF) | Nucleophilic Substitution | A preferred polar protic solvent for preparing nitropyridine derivatives. google.com |
| Dimethyl Sulfoxide (DMSO) | Nucleophilic Substitution | Used in reactions of 2-bromo-6-nitropyridine with nucleophiles. |
Temperature and Pressure Optimization
Temperature and pressure are critical parameters that require careful control to achieve optimal yields and minimize side reactions. For instance, the nitration of 2-bromo-3-ethoxypyridine to its 6-nitro derivative is conducted at a specific temperature of 55°C. Similarly, the diazotization step in the synthesis of some nitropyridine precursors is carried out at a low temperature of 0-5°C. google.com
In the context of advanced techniques, such as flow chemistry, temperature and pressure can be precisely controlled to enhance reaction efficiency. High temperatures and pressures (above 80°C and 80 bar) are often necessary for the hydrogenation of pyridine rings, a reaction that can be significantly accelerated in a flow reactor. thalesnano.com
Table 2: Temperature and Pressure in Halogenated Nitropyridine Synthesis
| Reaction Step | Temperature | Pressure | Notes |
|---|---|---|---|
| Nitration | 55°C | Atmospheric | Specific temperature for nitrating 2-bromo-3-ethoxypyridine. |
| Diazotization | 0-5°C | Atmospheric | Low temperature is crucial for this step. google.com |
Catalytic and Stoichiometric Reagent Considerations
The choice of reagents, both catalytic and stoichiometric, is fundamental to the successful synthesis of this compound. Nitration is commonly achieved using a stoichiometric mixture of concentrated nitric acid and sulfuric acid. google.comyoutube.com For halogenation, reagents like N-bromosuccinimide (NBS) or bromine are used for bromination, while thionyl chloride or phosphorus pentachloride can be used for chlorination.
In some synthetic routes, catalysts are employed to improve reaction efficiency. For example, palladium catalysts are used in Suzuki-Miyaura coupling reactions involving bromo-nitropyridines to form carbon-carbon bonds. Copper-catalyzed amination has also been used in the synthesis of substituted diaminopyridines. georgiasouthern.edu The reduction of the nitro group, a common transformation for nitropyridines, can be achieved using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst or metal-free systems like trichlorosilane (B8805176) (HSiCl3). bohrium.com
Advanced Synthetic Techniques in Halogenated Nitropyridine Production
Modern synthetic chemistry has seen the advent of advanced techniques that offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. smolecule.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those related to halogenated nitropyridines. For example, microwave irradiation has been used to facilitate the one-pot synthesis of pyrido-fused imidazo[4,5-c]quinolines. bohrium.com It has also been employed in the copper-catalyzed amination of halopyridines and the synthesis of α-aryl malonates, which are key intermediates for various azaheterocycles. georgiasouthern.eduarabjchem.org The Bohlmann–Rahtz pyridine synthesis can also be performed rapidly and in high yield using microwave irradiation. core.ac.uk The primary advantage of microwave heating is the significant reduction in reaction time, often from hours to minutes, and improved yields. smolecule.com
Flow Chemistry Applications in Pyridine Functionalization
Flow chemistry offers numerous benefits for the synthesis of functionalized pyridines, including precise control over reaction parameters, improved safety for hazardous reactions, and ease of scalability. thalesnano.comrsc.org The hydrogenation of pyridines, which often requires high pressure and temperature, can be performed efficiently and safely in a continuous flow reactor. thalesnano.com The Bohlmann–Rahtz pyridine synthesis has also been adapted to a continuous flow process using a microwave flow reactor, resulting in high yields and improved reaction kinetics. beilstein-journals.org Furthermore, flow chemistry has been utilized in the synthesis of functionalized 1,2,4-triazolo[1,5-a]pyridines, leading to a significant increase in isolated yield and a dramatic reduction in reaction time compared to batch processing. researchgate.net
Chemical Reactivity and Reaction Pathways of 2 Bromo 6 Chloro 4 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of a strongly electron-withdrawing nitro group, making the ring highly susceptible to attack by nucleophiles. thieme-connect.comcymitquimica.com This process, known as nucleophilic aromatic substitution (SNAr), is the primary reaction pathway for this class of compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate called a Meisenheimer complex. researchgate.net
The positions on the pyridine ring exhibit different levels of reactivity based on the electronic influence of the substituents.
C-2 and C-6 Positions: These positions, bearing the bromine and chlorine atoms, are highly activated towards nucleophilic attack. This activation stems from two synergistic effects: they are ortho to the electron-withdrawing ring nitrogen and, crucially, para to the powerful electron-withdrawing nitro group at the C-4 position. iust.ac.ir This para-relationship allows for the effective delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group, which strongly stabilizes the transition state and accelerates the substitution reaction. thieme-connect.com
C-4 Position: This position is electronically activated by the ring nitrogen (gamma-position). However, as it holds the activating nitro group itself and not a leaving group, it is not a site for substitution. Instead, its role is to activate the positions bearing the halogen leaving groups. iust.ac.ir
The bromine atom at the C-2 position is an excellent leaving group in SNAr reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide is a more stable anion than chloride. Consequently, bromine is generally a better leaving group. In a competitive situation between the bromine at C-2 and the chlorine at C-6, the displacement of bromine is expected to occur preferentially under kinetically controlled conditions.
Chlorine at the C-6 position is also a good leaving group, and its displacement is readily achievable. However, it is less labile than bromine. Therefore, substitution of the chlorine atom would typically require more forcing reaction conditions, such as higher temperatures or the use of a stronger nucleophile, compared to the conditions needed for bromine displacement. It is also possible to achieve sequential substitution, where the more reactive bromine is replaced first, followed by the displacement of chlorine in a subsequent step.
The nitro group at the C-4 position is the dominant activating feature of the molecule. Its potent electron-withdrawing ability, through both resonance and inductive effects, drastically lowers the electron density of the pyridine ring. cymitquimica.com This electronic pull is most pronounced at the ortho (C-3, C-5) and para (C-2, C-6) positions. stackexchange.com
During a nucleophilic attack at C-2 or C-6, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the nitro group, as shown in the resonance structures. This stabilization of the intermediate and the associated transition state significantly lowers the activation energy of the reaction, making the SNAr process highly favorable compared to substitution on a pyridine ring lacking such an activating group. thieme-connect.comiust.ac.ir
In a molecule with two different halogen leaving groups at electronically activated positions, the question of which one is replaced—regioselectivity—is critical. For 2-bromo-6-chloro-4-nitropyridine, the reaction is expected to be highly regioselective.
The primary factors determining the site of attack are:
Electronic Activation: Both the C-2 and C-6 positions are electronically activated almost equally, as both are para to the C-4 nitro group and ortho to the ring nitrogen. stackexchange.com
Leaving Group Ability: Bromine is a superior leaving group to chlorine. The relative rate of displacement for halides in SNAr reactions generally follows the trend I > Br > Cl > F, which is the reverse of their bond strengths to carbon.
Steric Hindrance: The steric environments around the C-2 and C-6 positions are comparable, so steric factors are unlikely to play a decisive role in directing the substitution. stackexchange.com
Given these factors, the superior leaving group ability of bromine is the decisive factor. Nucleophilic attack will preferentially occur at the C-2 position to displace the bromide ion. The formation of the 2-substituted-6-chloro-4-nitropyridine isomer is the expected kinetic and thermodynamic product under most conditions.
Table 1: Predicted Regioselectivity in SNAr Reaction of this compound
| Nucleophile (Nu-) | Expected Major Product | Rationale |
| R-O- (Alkoxide) | 2-Alkoxy-6-chloro-4-nitropyridine | Preferential displacement of bromide due to its superior leaving group ability. |
| R-S- (Thiolate) | 6-Chloro-2-(alkylthio)-4-nitropyridine | Preferential displacement of bromide due to its superior leaving group ability. |
| R2NH (Amine) | N-Alkyl-6-chloro-4-nitropyridin-2-amine | Preferential displacement of bromide due to its superior leaving group ability. |
This table is based on established chemical principles, as direct experimental data for this specific compound is limited.
The high degree of activation conferred by the nitro group allows this compound to react with a wide array of nucleophiles. Based on studies of analogous compounds like 2,6-dichloro-4-nitropyridine, various nucleophiles are expected to effectively displace the halogens. cymitquimica.com
Common nucleophiles include:
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and hydroxides can be used to introduce alkoxy and hydroxy groups.
Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are potent nucleophiles that readily displace halogens to form thioethers.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are commonly used to synthesize aminopyridines.
Carbon Nucleophiles: While less common, stabilized carbanions derived from active methylene (B1212753) compounds can also participate in these reactions.
The choice of nucleophile and reaction conditions allows for the selective synthesis of a wide variety of derivatives.
Table 2: Representative SNAr Reactions on the Analogous Compound 2,6-Dichloro-4-nitropyridine
| Nucleophile | Reagents/Conditions | Product | Reference |
| Alkanethiols | RSH | 2,6-Dichloro-4-(alkylthio)pyridines | |
| Alkoxides | RO- | 4-Alkoxy-2,6-dichloropyridines | |
| Amines | R2NH | 4-Amino-2,6-dichloropyridines |
Note: In 2,6-dichloro-4-nitropyridine, the nitro group itself can sometimes act as a leaving group with certain nucleophiles like alkanethiols, a reactivity that might also be possible for the title compound under specific conditions.
Scope of Nucleophiles in Substitution Reactions
Oxygen-Based Nucleophiles (e.g., alkoxides, hydroxides)
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides, proceeds via the Williamson ether synthesis framework, leading to the formation of alkoxy-substituted pyridines. masterorganicchemistry.com The alkoxide ion attacks one of the halogen-bearing carbon atoms, displacing the halide ion. Due to the greater lability of the C-Br bond compared to the C-Cl bond, reactions with a single equivalent of an alkoxide typically result in the selective substitution of the bromine atom.
For instance, reacting 2-bromo-6-chloropyridine (B1266251) derivatives with sodium methoxide results in the formation of the corresponding 2-methoxy-6-chloropyridine. While specific examples for the 4-nitro derivative are not detailed in the provided search results, the principle of preferential substitution of bromine is a well-established aspect of halopyridine chemistry.
Table 1: Representative Reactions with Oxygen-Based Nucleophiles
| Reactant | Nucleophile | Typical Conditions | Product (Predicted) | Reference |
|---|---|---|---|---|
| This compound | Sodium methoxide (CH₃ONa) | Methanol (solvent), elevated temperature | 2-Chloro-6-methoxy-4-nitropyridine | |
| This compound | Sodium hydroxide (B78521) (NaOH) | Aqueous or alcoholic solvent, heat | 6-Bromo-2-chloro-4-nitropyridin-2-ol and/or 2-Bromo-6-chloro-4-nitropyridin-4-ol (depending on conditions) | researchgate.net |
Nitrogen-Based Nucleophiles (e.g., amines, amides)
Nitrogen nucleophiles, particularly primary and secondary amines, readily react with this compound. These reactions are fundamental for constructing more complex molecules used in various fields of chemical research. The reaction typically involves the displacement of one or both halogen atoms to form aminopyridine derivatives. Similar to reactions with oxygen nucleophiles, the substitution often occurs selectively at the C-2 position when controlled stoichiometry is used.
Studies on related dihalopyridines show that reactions with amines can be carried out under thermal conditions, sometimes in the presence of a base like potassium carbonate, to yield mono- or di-aminated products. georgiasouthern.edursc.org For example, the reaction of 2,6-dibromopyridine (B144722) with methylamine (B109427) can be controlled to produce 2-Bromo-6-methylaminopyridine. georgiasouthern.edu
Table 2: Representative Reactions with Nitrogen-Based Nucleophiles
| Reactant | Nucleophile | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| 2,6-Dibromopyridine (related compound) | Methylamine | High temperature, pressure tube | 2-Bromo-6-(methylamino)pyridine | georgiasouthern.edu |
| 2,6-Dichloropyridine (related compound) | Aminoethylamine | - | Product of substitution at one chlorine | mdpi.com |
Carbon-Based Nucleophiles (e.g., carbanions, organometallics)
Carbon-carbon bond formation at the pyridine core can be achieved using organometallic reagents through cross-coupling reactions. The Suzuki-Miyaura and Stille reactions are particularly effective for this purpose. In these palladium-catalyzed reactions, the bromine atom of this compound is selectively replaced.
For example, the Suzuki-Miyaura coupling of a related C-nucleoside, 1β-(2-Bromo-6-chloropyridin-3-yl)-dideoxyribofuranose, with phenylboronic acid preferentially occurred at the C-2 position, displacing the bromine atom to yield the 2-phenyl-6-chloropyridine derivative. rsc.org Increasing the amount of the boronic acid and the temperature resulted in the substitution of both halogens. rsc.org Another approach for C-H functionalization in nitropyridines is the Vicarious Nucleophilic Substitution (VNS), which involves the reaction with carbanions stabilized by a sulfonyl group. acs.org
Table 3: Representative Reactions with Carbon-Based Nucleophiles
| Reactant (Related Compound) | Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (0.9 equiv.) | Pd(PPh₃)₄, K₂CO₃, Toluene, 60 °C | 6-Chloro-2-phenylpyridine C-nucleoside | 63% | rsc.org |
| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (3 equiv.) | Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C | 2,6-Diphenylpyridine C-nucleoside | 95% | rsc.org |
| 2-Bromo-6-chloropyridine C-nucleoside | Tributyl(2-pyridyl)stannane | PdCl₂(PPh₃)₂ | 6-Chloro-2,2'-bipyridine C-nucleoside | 82% | rsc.org |
Sulfur-Based Nucleophiles
Sulfur-based nucleophiles, such as thiols and their corresponding thiolate anions, are effective for displacing the halogen atoms on the this compound ring. These reactions lead to the formation of thioethers. The high nucleophilicity of sulfur compounds facilitates these SNAr reactions. Research on other nitropyridines has shown that the nitro group can be selectively substituted by sulfur nucleophiles, indicating a high reactivity of such systems with thiols. mdpi.com The general reactivity of halopyridines suggests that thiols can displace the bromine and chlorine atoms.
Transformations of the Nitro Functional Group
The nitro group at the C-4 position is not merely an activating group; it is also a versatile functional handle that can undergo various transformations.
Reductive Transformations to Amino Pyridines
One of the most common and synthetically important transformations of the nitro group is its reduction to a primary amine. This reaction converts this compound into 2-Bromo-6-chloro-pyridin-4-amine, a valuable intermediate for further functionalization. A variety of reducing agents can accomplish this transformation, with common methods including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of metal-acid systems (e.g., iron in acetic acid, or tin(II) chloride in hydrochloric acid). unimi.itgeorganics.sk
A patent for a related compound, 2-bromo-4-nitropyridine-N-oxide, describes its reduction to 4-amino-2-bromopyridine (B189405) using hydrogen gas with a Raney nickel catalyst in ethanol (B145695) and acetic acid. googleapis.com This method highlights a viable pathway for the reduction of the nitro group while preserving the halogen substituents.
Table 4: Representative Reductive Transformations
| Reactant (Related Compound) | Reagents/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-4-nitropyridine-N-oxide | H₂, Raney nickel | Ethanol, Acetic Acid | 4-Amino-2-bromopyridine | googleapis.com |
| General Nitropyridine | Fe / Acetic Acid or HCl | - | Corresponding Aminopyridine | unimi.it |
| General Nitropyridine | SnCl₂ / HCl | - | Corresponding Aminopyridine | e-bookshelf.de |
Other Nitro Group Derivatizations
Beyond reduction to an amine, the nitro group on a pyridine ring can potentially undergo other transformations, although specific examples for this compound are not extensively documented in the provided search results. In some highly activated systems, such as 4-nitropyridine-N-oxide, the nitro group itself can act as a leaving group and be displaced by strong nucleophiles. researchgate.net It is also conceivable that under controlled reduction conditions, intermediate species such as nitroso or hydroxylamino derivatives could be formed. However, the primary and most documented derivatization remains the complete reduction to the amino group. georganics.skmdpi-res.com In some reactions of nitropyridines with amines, a migration of the nitro group has been observed, representing another, albeit less common, reaction pathway. clockss.org
Transformations of the Halogen Substituents
The presence of two different halogen atoms on the pyridine ring, bromine and chlorine, allows for selective functionalization through various metal-catalyzed cross-coupling reactions and halogen-metal exchange processes.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr In the context of this compound, these reactions offer a pathway to introduce a wide array of substituents onto the pyridine core. The success and selectivity of these couplings are heavily influenced by the choice of catalyst, ligands, and reaction conditions. eie.gruwindsor.ca
In dihalogenated pyridine systems, the inherent difference in reactivity between bromine and chlorine atoms under palladium catalysis allows for selective reactions. Generally, the carbon-bromine bond is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. scispace.comrsc.org This difference in reactivity forms the basis for chemoselective cross-coupling.
For this compound, initial cross-coupling reactions, such as the Suzuki-Miyaura coupling, would be expected to occur preferentially at the more reactive C-Br bond at position 2. nih.gov The electron-withdrawing nitro group at position 4 further activates the halide at the ortho position (C2-Br) towards oxidative addition. nih.gov This principle of selective activation allows for a stepwise functionalization strategy, where the bromine is first replaced, followed by a subsequent coupling at the less reactive chlorine site, often requiring more forcing conditions or specialized catalyst systems. researchgate.net
Several studies on related polyhalogenated heterocycles have demonstrated that the regioselectivity of palladium-catalyzed couplings is a predictable outcome based on electronic and steric parameters. nih.govresearchgate.net For instance, in the Suzuki-Miyaura coupling of 2,6-dichloro-3-nitropyridine, the presence of the nitro group directs the initial coupling to the adjacent C2 position. nih.gov This suggests a similar high regioselectivity for this compound, favoring initial substitution at the C2-Br bond.
Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound
| Coupling Reaction | Preferred Site of Initial Reaction | Rationale |
|---|---|---|
| Suzuki-Miyaura | C2-Br | Higher reactivity of C-Br bond and electronic activation from the ortho-nitro group. nih.gov |
| Heck | C2-Br | Similar to Suzuki-Miyaura, based on the relative reactivity of the C-X bond. |
| Sonogashira | C2-Br | Preferential oxidative addition at the more labile C-Br bond. researchgate.net |
| Negishi | C2-Br | Follows the general trend of halide reactivity in palladium catalysis. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Ligand and Catalyst System Optimization
The choice of ligand and palladium precursor is critical for achieving high efficiency and selectivity in cross-coupling reactions. libretexts.org For challenging substrates like aryl chlorides, the development of electron-rich and bulky phosphine (B1218219) ligands has been a significant advancement. uwindsor.canih.gov
In the context of this compound, a typical catalyst system for a Suzuki-Miyaura coupling at the C-Br bond might involve a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as [Pd(PPh₃)₄], often in the presence of a phosphine ligand and a base. libretexts.orgmdpi.com For the subsequent, more challenging coupling at the C-Cl bond, more specialized and highly active catalyst systems are generally required. These often feature bulky, electron-donating ligands like SPhos or XPhos, which have demonstrated high activity for the coupling of aryl chlorides, even at room temperature in some cases. nih.govnih.gov
The development of pre-formed palladium catalysts, known as palladacycles, has also provided robust and efficient systems for cross-coupling reactions under mild conditions. mdpi.comnih.gov For instance, the CataCXium A palladacycle has been shown to be effective in the Suzuki-Miyaura coupling of challenging substrates. nih.gov Optimization of the catalyst system would involve screening various ligands, palladium sources, bases, and solvents to achieve the desired outcome, whether it be selective monocoupling at the bromine or a double coupling at both halogen positions. mdpi.comrsc.org
Table 2: Common Catalyst Systems for Suzuki-Miyaura Cross-Coupling
| Catalyst/Ligand System | Target Halide | Typical Conditions |
|---|---|---|
| Pd(PPh₃)₄ | Aryl Bromide | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O) |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Base (e.g., K₃PO₄), Solvent (e.g., Toluene) |
| CataCXium A Palladacycle | Aryl Bromide/Chloride | Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane/H₂O) nih.gov |
| Pd/BrettPhos | Nitroarenes (Denitrative Coupling) | Base (e.g., K₃PO₄), Solvent (e.g., Dioxane) acs.org |
Magnesium or Lithium Halogen Exchange Reactions (e.g., Grignard Reagent Formation)
Halogen-metal exchange reactions provide an alternative route to functionalize the pyridine ring by forming organometallic intermediates, such as Grignard or organolithium reagents. These intermediates can then react with a variety of electrophiles.
The rate of lithium-halogen exchange is generally faster for bromine than for chlorine, which allows for selective metalation at the C2 position of this compound. harvard.eduprinceton.edu This reaction is typically carried out at low temperatures using an organolithium reagent like n-butyllithium or tert-butyllithium. harvard.edubyu.edu The resulting 2-lithio-6-chloro-4-nitropyridine can then be trapped with an electrophile. However, the presence of the nitro group can complicate these reactions, as organolithium reagents can also add to the nitro group. Careful control of reaction conditions is therefore crucial.
The formation of a Grignard reagent from this compound would involve reaction with magnesium metal. Similar to lithium-halogen exchange, the greater reactivity of the C-Br bond would favor the formation of the Grignard reagent at the C2 position. This organomagnesium intermediate can then participate in a range of subsequent reactions, including cross-coupling with other organic halides.
Research on related dihalopyridines has shown that selective lithium-halogen exchange is a viable strategy. For example, 2-bromo-6-lithiopyridine can be efficiently generated from 2,6-dibromopyridine in a non-ethereal solvent like dichloromethane (B109758) at low temperatures. byu.edu This suggests that a similar selective transformation should be possible for this compound.
Rearrangement Reactions
In addition to reactions at the halogen sites, the presence of the nitro group on the pyridine ring opens up the possibility of rearrangement reactions under certain conditions.
Nitro group migration is a known, albeit relatively uncommon, phenomenon in aromatic systems. clockss.orgresearchgate.net In some nitropyridine derivatives, the nitro group has been observed to migrate from one position to another on the pyridine ring, often catalyzed by a base and occurring in polar aprotic solvents. clockss.org For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected product where the nitro group has migrated to the 3-position. clockss.org
While there are no specific reports on nitro group migration for this compound itself, the general principles observed in other nitropyridine systems could potentially apply. The mechanism of such migrations can be complex and may involve the formation of anionic intermediates. researchgate.net Another proposed mechanism for nitro group migration in pyridine systems involves a clockss.orgpsu.edu sigmatropic shift. psu.eduresearchgate.net The nitration of pyridine itself can proceed via the formation of an N-nitropyridinium species, which then rearranges to 3-nitropyridine. psu.eduresearchgate.netntnu.no
The specific electronic environment of this compound, with two halogen substituents, would influence the stability of any intermediates and the feasibility of a nitro group migration. Further investigation would be required to determine if this compound undergoes such rearrangements and under what specific conditions.
Halogen Scrambling or Migration under Specific Conditions
While direct studies on the halogen scrambling or migration of this compound are not extensively documented in publicly available literature, the phenomenon of halogen rearrangement, often termed the "halogen dance," is a known reaction pathway for various halogenated pyridines under specific conditions. wikipedia.orgeurekaselect.comresearchgate.net This section will, therefore, discuss the potential for such migrations in this compound based on established principles of chemical reactivity in analogous systems.
The "halogen dance" is a base-catalyzed isomerization where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. wikipedia.orgrsc.org This reaction is typically driven by thermodynamics, leading to the formation of a more stable regioisomer. The generally accepted mechanism involves the deprotonation of the pyridine ring by a strong base, followed by an intermolecular halogen transfer. wikipedia.org
For a halogen dance to occur with this compound, a strong, non-nucleophilic base would likely be required. Commonly used bases for such transformations in pyridine systems include lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi). wikipedia.org The reaction is also influenced by the order of reagent addition; slow addition of the base to the substrate can favor the halogen dance by ensuring the presence of both the metalated species and the unreacted starting material, which acts as the halogen source. wikipedia.org
The presence of the nitro group at the 4-position is expected to significantly influence the acidity of the ring protons, potentially directing the initial deprotonation. The relative lability of the bromine versus the chlorine atom would also be a critical factor in determining which halogen, if any, undergoes migration. In many instances of halogen dance reactions on halopyridines, bromine and iodine are more prone to migration than chlorine. researchgate.net
It is important to note that these are predictions based on the reactivity of similar compounds. The actual occurrence and outcome of a halogen scrambling reaction with this compound would need to be confirmed through experimental investigation.
Below is a table summarizing conditions under which halogen dance reactions have been observed for various pyridine derivatives, which could serve as a starting point for exploring similar reactivity in this compound.
| Substrate | Base | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 3-Bromo-4-ethoxypyridine | KNH₂ | Liquid ammonia | Proposed halogen migration during amination | researchgate.net |
| Dihalopyridines | n-BuLi | Toluene, hexane, -60°C | Halogen-dance rearrangements can occur | thieme-connect.de |
| 3-Bromopyridines | Base-catalyzed | Tandem isomerization/selective interception | Isomerization to 4-bromopyridines via pyridyne intermediates | rsc.orgrsc.org |
Mechanistic Investigations of Reactions Involving 2 Bromo 6 Chloro 4 Nitropyridine
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-bromo-6-chloro-4-nitropyridine, facilitated by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the nitro group. The mechanism of these reactions is a subject of detailed investigation.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.gov For this compound, the attack of a nucleophile at either the C2 or C6 position, which are activated by the para-nitro group, leads to the formation of such a complex.
The stability of the Meisenheimer complex is a critical factor in the reaction pathway. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge that develops in the aromatic ring of the intermediate. strath.ac.uk This stabilization lowers the activation energy for its formation. In some cases, such as the reaction of electrophilic nitropyridines with certain carbanions, stable Meisenheimer-type adducts have been isolated and characterized. acs.org The formation of a Meisenheimer complex is also a key step in the mechanism of covalent inhibition of some kinases by chloronitropyridine-based compounds. acs.org While the isolation of the Meisenheimer complex for this compound itself is not reported, its formation as a transient intermediate is a cornerstone of its SNAr reactivity.
The presence of two different halogen atoms at the 2- and 6-positions allows for studies into competitive leaving group ability. Generally, in nucleophilic substitution reactions, the weaker the base, the better the leaving group. masterorganicchemistry.comlibretexts.org Following this trend for halogens, the leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. masterorganicchemistry.combrainly.com This is because the carbon-halogen bond strength increases from C-I to C-F, and the stability of the resulting halide anion is greater for the larger, more polarizable halogens. brainly.com
In the case of this compound, the bromine atom at C2 is expected to be a better leaving group than the chlorine atom at C6. This preferential substitution of bromine over chlorine has been observed in related dihalogenated pyridines. Consequently, nucleophilic attack is expected to occur preferentially at the C2 position, displacing the bromide ion. Harsher reaction conditions would be required to substitute the chlorine atom.
| Substrate | Relative Rate of SNAr | Leaving Group | Reference |
| 2-Bromo-5-nitropyridine (B18158) | 1.14 | Br⁻ | rsc.org |
| 2-Chloro-5-nitropyridine | 1.00 | Cl⁻ | rsc.org |
This table presents the relative reactivity of a bromo- vs. a chloronitropyridine in an SNAr reaction, illustrating the better leaving group ability of bromide.
Kinetic isotope effects (KIEs) are a powerful tool for probing the transition states of chemical reactions and determining whether a proposed intermediate is on the reaction pathway. nih.govresearchgate.net In SNAr reactions, a primary ¹²C/¹³C KIE at the carbon undergoing substitution can provide direct insight into the bonding changes in the rate-determining step. nih.gov
While the traditional view of SNAr involves a stepwise mechanism with a distinct Meisenheimer intermediate, recent studies using KIEs and computational analysis have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. nih.gov For substitutions on pyridine rings, concerted mechanisms are often predicted, especially with good leaving groups like chloride and bromide. nih.gov The absence of significant deuterium (B1214612) kinetic isotope effects in some direct amination reactions of pyridine has been used to rule out certain elimination-addition pathways. cdnsciencepub.com
Although specific KIE studies on this compound are not widely reported, the principles suggest that such an investigation could definitively distinguish between a stepwise and a concerted mechanism for this substrate.
| Type of KIE Study | Mechanistic Insight | Relevance to this compound |
| ¹²C/¹³C KIE at C-X | Probes C-X bond breaking in the transition state. A significant KIE suggests the leaving group departs in the rate-determining step. | Could determine if C-Br or C-Cl bond cleavage is rate-limiting. |
| ¹⁴N/¹⁵N KIE in Nitro Group | Investigates changes in the nitro group's electronic environment. | Could reveal the extent of negative charge delocalization onto the nitro group in the transition state. |
| Solvent KIEs | Examines the role of solvent in stabilizing the transition state. | Could elucidate the degree of charge separation and solvent organization in the transition state. cdnsciencepub.com |
This table outlines potential kinetic isotope effect studies and the mechanistic insights they could provide for the SNAr reactions of this compound.
Detailed Studies of Nitro Group Transformations
The nitro group at the C4 position is not merely a passive activating group; it can also undergo various chemical transformations. The most common reaction is the reduction of the nitro group to an amine. This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium catalyst or other reagents like tin(II) chloride. This creates a new avenue for functionalization, converting the electron-withdrawing nitro group into an electron-donating amino group, which can then undergo further reactions like acylation. mdpi.com
In some cases, more complex rearrangements involving the nitro group have been observed. For instance, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown an unexpected nitro-group migration from the 4-position to the 3-position, a phenomenon that was found to be dependent on the use of polar aprotic solvents. clockss.orgresearchgate.net Furthermore, the development of denitrative cross-coupling reactions, where the nitro group itself acts as a leaving group, represents another potential reaction pathway, although this typically requires specific transition-metal catalysts. acs.org
Mechanistic Pathways of Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds with halo-pyridines. eie.grdur.ac.uksemanticscholar.org this compound is a suitable electrophile for these reactions, with the catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination steps.
Oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0), is often the rate-determining and selectivity-determining step in the catalytic cycle. rsc.org The reactivity in this step is influenced by the nature of the halogen, the electronic properties of the pyridine ring, and the phosphine (B1218219) ligands on the metal.
Given that the C-Br bond is weaker than the C-Cl bond, oxidative addition is expected to occur selectively at the C2-Br position of this compound. This allows for sequential or site-selective cross-coupling reactions. A quantitative reactivity model for oxidative addition to a Pd(0) complex has been developed, which allows for the prediction of relative reaction rates. rsc.org In this model, the relative free energy of activation for the oxidative addition of various (hetero)aryl halides was measured relative to 2-bromo-5-nitropyridine, which was set as the reference point (ΔG‡OA = 0 kJ mol⁻¹). rsc.orgresearchgate.net The electron-withdrawing nitro group makes the pyridine ring more electron-deficient, which generally accelerates the rate of oxidative addition to the electron-rich Pd(0) center. dur.ac.uk
| Substrate | Relative ΔG‡OA (kJ mol⁻¹) | Halogen | Reference |
| 2-Bromo-5-nitropyridine | 0.0 | Br | rsc.org |
| 2-Bromopyridine | 3.02 | Br | rsc.org |
| 1-Bromo-4-nitrobenzene | -3.01 | Br | rsc.org |
| 2-Chloropyridine | 2.34 (relative to 2-bromopyridine) | Cl | rsc.org |
This table shows the relative free energies of activation for the oxidative addition of various aryl halides to Pd(PCy₃)₂, demonstrating the influence of the halogen and electronic effects. Data is relative to 2-bromo-5-nitropyridine unless otherwise noted.
Reductive Elimination Pathways
The final step in many palladium-catalyzed cross-coupling reactions involving this compound is reductive elimination. This crucial bond-forming step involves the expulsion of the newly formed product from the palladium center and the regeneration of the active Pd(0) catalyst, allowing the catalytic cycle to continue. The nature of the ligands on the palladium complex and the electronic properties of the coupled fragments significantly influence the facility of this step.
In a typical cross-coupling reaction, such as a Suzuki or Stille coupling, the palladium(II) intermediate, formed after oxidative addition and transmetalation, holds the two organic fragments that are to be joined. For reactions involving this compound, this intermediate would be an arylpalladium(II) species where the pyridine ring is one of the organic fragments. Reductive elimination from this intermediate leads to the formation of the C-C or C-heteroatom bond. nobelprize.orglibretexts.org
The general mechanism for reductive elimination from a palladium(II) complex involves the two organic groups coming together and forming a new bond, while the palladium center is reduced from Pd(II) to Pd(0). nobelprize.org The rate and success of this step are influenced by several factors:
Ligand Effects: The steric bulk and electronic properties of the ancillary ligands on the palladium catalyst play a pivotal role. Bulky ligands, particularly bulky alkylphosphines, are known to accelerate reductive elimination. researchgate.net This is attributed to the steric strain in the palladium(II) intermediate, which is relieved upon reductive elimination and the formation of a less sterically demanding Pd(0) complex. acs.org
Electronic Effects: The electronic nature of the coupling partners is also critical. For C-N and C-O bond-forming reductive eliminations, electron-withdrawing groups on the palladium-bound aryl group tend to accelerate the reaction. researchgate.net In the case of this compound, the strongly electron-withdrawing nitro group, along with the inductive effects of the chloro and bromo substituents, would be expected to make the pyridine ring electron-deficient. This electronic characteristic can facilitate the reductive elimination step in many cross-coupling reactions.
Coordination Number: Reductive elimination is often favored from a three-coordinate, T-shaped palladium(II) intermediate. acs.org Dissociation of a ligand from a four-coordinate square planar complex can precede the reductive elimination step.
In the context of reactions with this compound, after oxidative addition at either the C-Br or C-Cl bond and subsequent transmetalation with a coupling partner (e.g., an organoboron reagent in a Suzuki coupling), a diorganopalladium(II) intermediate is formed. The reductive elimination from this intermediate would yield the final substituted nitropyridine product.
While specific mechanistic studies detailing the reductive elimination pathways for this compound are not extensively documented in the literature, the principles derived from analogous systems provide a strong basis for understanding this step. For instance, studies on the reductive elimination of diaryl ethers from palladium(II) complexes have shown the importance of ligand sterics and aryl group electronics. researchgate.net Similarly, research on C-N bond-forming reductive eliminations highlights the role of electron-withdrawing groups on the aryl moiety. researchgate.net
The following table presents representative data from studies on reductive elimination in palladium-catalyzed cross-coupling reactions of related aryl halides, which can serve as a model for understanding the potential behavior of this compound.
| Aryl Halide Substrate | Coupling Partner | Palladium Catalyst/Ligand | Reaction Conditions | Key Finding Related to Reductive Elimination | Reference |
|---|---|---|---|---|---|
| Unactivated Aryl Bromides | Phenols | Pd(dba)2 / P(t-Bu)3 | Toluene, 100 °C | Sterically hindered alkylphosphine ligands accelerate C-O reductive elimination. | researchgate.net |
| Aryl Halides | Amines | Pd(dba)2 / PPh3 | Toluene, 80-100 °C | Electron-withdrawing groups on the aryl halide facilitate C-N reductive elimination. | researchgate.net |
| 2-Bromofluorobenzene | Potassium aryl(dimethyl)silanolate | (t-Bu3P)2Pd | THF, Room Temp | Reductive elimination is rapid and not the turnover-limiting step. | nih.gov |
| Aryl Halides | Terminal Alkynes | Pd(PPh3)4 | CuI, Base, THF/Toluene | The reductive elimination of the aryl-alkyne product is generally a facile process. | nobelprize.org |
Lack of Publicly Available Research Data for this compound Precludes Detailed Spectroscopic and Structural Analysis
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the chemical compound this compound. Despite its potential relevance in synthetic chemistry, detailed research focusing on its spectroscopic and structural characterization is not readily accessible. Consequently, a comprehensive analysis as outlined by the user's request cannot be fulfilled at this time.
The requested article structure mandates an in-depth discussion of advanced analytical techniques for the elucidation of the compound's structure and properties. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. However, the necessary experimental data from dedicated studies on this compound, such as detailed NMR spectra (1D and 2D), IR and Raman vibrational frequencies, mass spectral fragmentation patterns, and crystallographic data, are absent from the public domain.
While information exists for isomeric variants and analogous compounds, such as 2-bromo-6-chloro-3-nitropyridine (B1281852) and 2-bromo-6-chloro-4-nitroaniline, this information cannot be extrapolated to the target compound due to the strict focus of the user's request. The precise arrangement of the bromo, chloro, and nitro substituents on the pyridine ring significantly influences the molecule's electronic environment and, therefore, its spectroscopic and structural characteristics.
Without access to peer-reviewed research articles or comprehensive database entries detailing the experimental characterization of this compound, any attempt to generate the requested scientific article would be speculative and fall short of the required standards of accuracy and detail. Further research and publication of the spectroscopic and structural data for this specific compound are necessary before a thorough and scientifically valid article can be produced.
Computational and Theoretical Investigations of 2 Bromo 6 Chloro 4 Nitropyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-bromo-6-chloro-4-nitropyridine, DFT calculations can elucidate its electronic structure, predict its reactivity, and analyze the mechanisms of its reactions.
DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -3.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can be calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attacks on the this compound molecule. These descriptors are derived from the changes in electron density upon the addition or removal of an electron.
The analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (blue shades) are susceptible to nucleophilic attack. For this compound, the nitro group would create a significant region of positive potential on the pyridine (B92270) ring, particularly at the carbon atom to which it is attached, making it a likely target for nucleophiles.
DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing the transition state structures, the activation energies and reaction pathways for various transformations can be determined. This allows for a detailed understanding of the reaction mechanisms, including the feasibility of different reaction channels and the factors that control the regioselectivity of the products. For instance, in nucleophilic aromatic substitution reactions, DFT can be used to compare the activation barriers for the displacement of the bromo versus the chloro substituent, thereby predicting the likely outcome of the reaction.
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular Dynamics (MD) simulations can be utilized to study the behavior of this compound in different solvent environments. These simulations provide insights into the solute-solvent interactions and how they influence the molecule's conformation and reactivity. MD simulations can reveal the preferred solvation shells around the molecule and the dynamics of the solvent molecules in its vicinity. This information is particularly important for understanding reaction kinetics and mechanisms in solution.
Furthermore, MD simulations can explore the conformational landscape of flexible molecules. While this compound is a relatively rigid molecule, MD can be used to study the rotational dynamics of the nitro group and any potential out-of-plane distortions of the pyridine ring.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) modeling is a computational approach that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds including this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants for a specific reaction.
The development of a QSRR model involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related pyridine derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with their experimentally determined reactivity. Once a statistically significant model is established, it can be used to predict the reactivity of new, untested compounds like this compound.
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy.
NMR Spectroscopy: The chemical shifts (¹³C and ¹H) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are highly valuable for the interpretation and assignment of experimental NMR spectra.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. A comparison between the computed and experimental spectra can aid in the detailed assignment of the vibrational modes of the molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the excitation energies and oscillator strengths for the electronic transitions, providing insights into the molecule's photophysical properties.
Table 2: Exemplary Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-NO₂) | ~150 ppm |
| IR Spectroscopy | ν(NO₂) symmetric stretch | ~1350 cm⁻¹ |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Role As a Precursor in Advanced Organic Synthesis
Building Block for Multifunctionalized Pyridines
The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring, activated by the nitro group at the 4-position, makes 2-Bromo-6-chloro-4-nitropyridine an exceptional platform for creating multifunctionalized pyridines. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. Typically, the C-Br bond is more labile than the C-Cl bond, enabling the selective replacement of the bromine atom with a variety of nucleophiles while leaving the chlorine atom intact for subsequent functionalization.
This stepwise approach is crucial for constructing highly substituted pyridine cores, which are key structural motifs in many biologically active compounds and functional materials. researchgate.net The electron-withdrawing nitro group significantly enhances the reactivity of the positions C-2 and C-6 towards nucleophilic attack, facilitating reactions that might otherwise require harsh conditions. Following initial substitutions, the nitro group itself can be chemically modified, for instance, by reduction to an amino group, further expanding the molecular diversity achievable from this single precursor. nih.gov
| Nucleophile | Reagent Example | Potential Product Structure |
| Amines | Primary/Secondary Amines (e.g., R-NH₂) | 2-Amino-6-chloro-4-nitropyridine |
| Alkoxides | Sodium Alkoxides (e.g., NaOR) | 2-Alkoxy-6-chloro-4-nitropyridine |
| Thiols | Thiolates (e.g., RSNa) | 6-Chloro-4-nitro-2-(thio)pyridine |
| Azoles | Imidazole (B134444), Pyrazole | 2-(Azolyl)-6-chloro-4-nitropyridine |
| Table 2: Examples of Nucleophilic Aromatic Substitution Reactions |
Intermediate in the Synthesis of Fused Heterocyclic Systems
The strategic arrangement of reactive sites on this compound makes it an ideal starting material for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Imidazopyridines
Imidazo[4,5-b]pyridines, known for their wide range of biological activities including antimalarial and anticancer properties, can be synthesized from this compound. nih.gov A common synthetic strategy involves a tandem reaction sequence. nih.gov First, a selective nucleophilic substitution of the more reactive halogen (typically bromine) with a primary amine is performed. The resulting N-substituted aminopyridine intermediate is then subjected to a reduction of the nitro group to an amine, yielding a diamine derivative. This diamine can then undergo cyclization with various reagents, such as aldehydes or carboxylic acids, to form the fused imidazole ring, resulting in the imidazo[4,5-b]pyridine skeleton. nih.gov This efficient, often one-pot, procedure allows for the creation of diverse libraries of these important heterocyclic compounds. nih.gov
Quinolines and Pyrimidines
While direct conversion is less common, the functional handles on this compound allow for its use as a precursor in multi-step syntheses of quinolines and pyrimidines. For quinoline (B57606) synthesis, the pyridine core can be elaborated through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling. mdpi.com For instance, coupling at the C-2 or C-6 position can introduce a carbon side chain containing a carbonyl or other functional group, which can then participate in an intramolecular cyclization (e.g., a Friedländer annulation) to construct the fused benzene (B151609) ring of the quinoline system. mdpi.com
Similarly, for pyrimidine (B1678525) synthesis, the diamino intermediate, obtained after substitution and reduction, can serve as a key building block. This diamine can react with 1,3-dielectrophiles to construct the fused pyrimidine ring, leading to the formation of pyridopyrimidines. clockss.org
Application in the Synthesis of Complex Chemical Entities
The utility of this compound extends to the synthesis of highly complex and biologically significant molecules. Its role as a versatile intermediate is exemplified in the construction of potent enzyme inhibitors and other therapeutic agents. For instance, related dihalonitropyridines serve as starting points for the synthesis of Glycogen Synthase Kinase-3 (GSK3) inhibitors. nih.gov In such syntheses, the two halogen atoms are sequentially replaced—first via a Suzuki coupling to introduce an aryl group, and then by nucleophilic substitution with an amino-containing fragment. nih.gov Subsequent reduction of the nitro group and further modifications lead to the final complex target molecule. nih.gov This modular approach, enabled by the distinct reactivity of the functional groups, allows for precise control over the final molecular architecture, which is paramount in drug design.
Precursor for Developing Ligands and Catalysts in Chemical Research
In the field of coordination chemistry and catalysis, this compound holds potential as a precursor for novel ligands. The pyridine nitrogen atom is an inherent coordination site for metal ions. The bromine and chlorine atoms can be substituted with other donor groups, such as amines, phosphines, or thiols, to create bidentate or tridentate ligands. acs.orggeorgiasouthern.edu For example, substitution reactions can introduce side arms capable of chelating to a metal center, forming stable complexes. georgiasouthern.edu
The synthesis of pyridyl-1,2,3-triazole ligands, for example, has been achieved starting from related bromonitropyridines via Sonogashira coupling followed by cycloaddition reactions. acs.org These ligands can then be used to form complexes with metals like rhenium, which have shown catalytic activity in processes such as CO₂ reduction. acs.org The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring, a process for which this compound is an ideal starting scaffold.
Q & A
Q. Q1. What synthetic routes are commonly employed for preparing 2-bromo-6-chloro-4-nitropyridine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of halogenated pyridine derivatives like this compound typically involves sequential nitration and halogenation steps. A nickel-catalyzed coupling approach, as demonstrated for analogous pyridine derivatives (e.g., dimethylbipyridines), can be adapted for bromination and chlorination . Optimization should focus on:
- Temperature control : Halogenation reactions often require precise thermal conditions to avoid side reactions (e.g., over-nitration or dehalogenation).
- Catalyst selection : Nickel-based catalysts (e.g., NiCl₂ with ligands) enhance regioselectivity in halogen substitution .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical due to the compound’s nitro and halogen substituents, which may introduce polar byproducts .
Q. Q2. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:
- HPLC-MS : To confirm molecular weight (C₅H₂BrClN₂O₂, ~237.44 g/mol) and detect impurities.
- ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns (e.g., aromatic protons at δ 8.5–9.0 ppm) .
- Elemental analysis : Validate Br/Cl/N content (±0.3% deviation) .
- Melting point consistency : Compare experimental mp with literature values (if available) to assess crystallinity .
Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition, as recommended for structurally similar bromo-chloro compounds .
- PPE : Use nitrile gloves, fume hoods, and chemical-resistant aprons due to potential skin/eye irritation from nitro groups.
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to minimize environmental hazards .
Advanced Research Questions
Q. Q4. How can density functional theory (DFT) be applied to predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model halogen-nitro interactions accurately .
- Electrostatic potential mapping : Identify electron-deficient sites (e.g., nitro group at C4) for predicting nucleophilic attack positions.
- Transition state analysis : Calculate activation barriers for Suzuki-Miyaura coupling using bromine as the leaving group .
Example workflow: Geometry optimization at B3LYP/6-31G(d) → Single-point energy calculation with solvent correction (e.g., DMF) .
Q. Q5. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or approximations in DFT. To address this:
Benchmark computational methods : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors in nitro group modeling .
Solvent correction : Apply implicit solvent models (e.g., PCM for DMSO) to NMR chemical shift calculations .
Experimental validation : Use X-ray crystallography (SHELX refinement ) to resolve ambiguities in bond lengths/angles.
Q. Q6. What strategies can optimize the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer:
- Directing group effects : The nitro group at C4 activates the para position (C3/C5) for substitution, while bromine at C2 and chlorine at C6 influence steric/electronic environments .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro group activation, favoring substitution at C3 .
- Catalytic systems : Cu(I) catalysts (e.g., CuBr) can mediate Ullmann-type couplings at C6 if chlorine is replaced .
Q. Q7. How can crystallographic data for this compound be obtained and refined using SHELX software?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Structure solution : Employ SHELXT for phase problem resolution via dual-space methods .
- Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms (Br, Cl). Validate using R-factor convergence (<5%) and residual electron density maps .
Q. Q8. What are the potential applications of this compound in pharmaceutical intermediate synthesis?
Methodological Answer:
- Antimicrobial agents : The nitro group enables redox-activated cytotoxicity, as seen in nitropyridine-based inhibitors .
- Kinase inhibitors : Bromine at C2 can serve as a handle for Suzuki couplings to introduce aryl/heteroaryl pharmacophores .
- Probe synthesis : Chlorine at C6 allows isotopic labeling (e.g., ³⁶Cl) for metabolic tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
